tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Description
The compound tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (molecular formula: C₁₂H₁₉N₃O₂S; molecular weight: ~283.38 g/mol) features a bicyclic thiazolo[5,4-c]pyridine core with a tert-butyl carboxylate group at position 5 and a 2-aminoethyl substituent at position 2 . The tert-butyl ester enhances steric bulk and hydrolytic stability, making it a robust intermediate in medicinal chemistry. The 2-aminoethyl side chain provides nucleophilic and hydrogen-bonding capabilities, which are advantageous for further functionalization or biological interactions. This compound is cataloged as a building block in chemical libraries (e.g., Enamine Ltd) but lacks detailed pharmacological data in the provided evidence .
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-9-10(8-16)19-11(15-9)4-6-14/h4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCWQKWMPNDRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises three critical structural elements: (1) a thiazolo[5,4-c]pyridine core, (2) a 2-aminoethyl substituent at position 2 of the thiazole ring, and (3) a tert-butyl carbamate group at position 5 of the pyridine moiety. Retrosynthetically, the compound can be dissected into precursors enabling sequential assembly of these components.
Key disconnections include:
- Disconnection A : Cleavage of the tert-butyl carbamate to reveal a pyridine-5-amine intermediate.
- Disconnection B : Removal of the 2-aminoethyl group to generate a thiazolo[5,4-c]pyridine scaffold.
- Disconnection C : Separation of the thiazole and pyridine rings to simpler building blocks.
Strategic priorities involve selecting starting materials that minimize protective group manipulations while maximizing atom economy. The synthesis often proceeds through late-stage functionalization of preassembled heterocyclic cores.
Synthesis of the Thiazolo[5,4-c]Pyridine Core
Annelation Approaches
The thiazolo[5,4-c]pyridine system can be constructed via two primary annelation strategies:
Pyridine-to-Thiazole Annelation
This method involves functionalizing a pyridine precursor with sulfur and nitrogen atoms to form the thiazole ring. A representative route starts with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride salt, as detailed in patent WO2019158550A1. Treatment with tert-butyl chloroformate in the presence of triethylamine introduces the tert-butyl carbamate group at position 5. Subsequent deprotection and functionalization yield the core structure.
Reaction Conditions
- Reagent : tert-Butyl chloroformate (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane
- Temperature : 0–5°C (initial), then 20–25°C
- Yield : 72–85%
Thiazole-to-Pyridine Annelation
Alternative routes begin with thiazole derivatives, expanding the ring system through cyclocondensation. For example, cysteamine hydrochloride reacts with nitroketene N,S-acetals in a five-component cascade to form thiazolo[3,2-a]pyridines. While this method produces structurally related systems, adapting it to the [5,4-c] isomer requires careful substrate design to control regioselectivity.
Esterification with Tert-Butyl Group
Carbamate Formation
The tert-butyl carbamate is installed via Schotten-Baumann reaction conditions. Pyridine-5-amine intermediates react with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
Procedure
Optimization and Scalability
Palladium-Catalyzed Cross-Couplings
Critical steps, such as carbonylation reactions, benefit from palladium catalysis. Patent CN110590813B reports using bis(triphenylphosphine)palladium dichloride under carbon monoxide pressure (10 kPa) to convert bromothiazolo derivatives into methyl esters, achieving 63–77% yields. Scaling this reaction requires careful pressure control and catalyst recovery.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazolopyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while substitution of the tert-butyl ester can produce a variety of functionalized thiazolopyridine derivatives .
Scientific Research Applications
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The thiazolopyridine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences, molecular properties, and applications of the target compound and its analogs:
Key Comparative Insights
Electronic and Steric Effects
- The 2-cyano substituent (CID 83385280) introduces strong electron-withdrawing effects, which could enhance binding to electron-deficient targets but reduce nucleophilicity .
- The chloromethyl group in CAS 1141669-69-3 acts as an alkylating agent, contrasting with the aminoethyl’s role as a nucleophile .
Biological Activity
Tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (commonly referred to as TBTA) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
TBTA is characterized by its unique thiazolo-pyridine structure, which contributes to its biological activities. The synthesis of TBTA typically involves multi-step reactions starting from simpler organic compounds. For instance, one synthetic route involves the bromination of 4-oxopiperidine followed by cyclization with thiourea to yield the thiazolo-pyridine framework .
Antiproliferative Activity
Recent studies have demonstrated that TBTA exhibits notable antiproliferative effects against various cancer cell lines. For example, in a study assessing its effects on U937 cells, TBTA showed an IC50 value of approximately 16.23 μM, indicating a stronger antiproliferative activity compared to standard chemotherapeutic agents like etoposide (IC50 = 17.94 μM) . This suggests that TBTA may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Properties
TBTA has also been evaluated for its antimicrobial activity. In vitro assays indicated that it possesses significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values ranging from 0.25 μg/mL to 1 μg/mL for different strains . This antimicrobial potential highlights TBTA's versatility as a therapeutic agent.
The biological activity of TBTA can be attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit critical enzymes involved in cellular proliferation and survival pathways. For instance, the compound has shown inhibitory effects on DNA gyrase ATPase activity, which is essential for bacterial DNA replication .
Case Study: Anticancer Activity
In a controlled laboratory setting, TBTA was tested on several human cancer cell lines including breast (MCF-7), prostate (DU145), and leukemia (U937) cells. The results indicated that TBTA significantly reduced cell viability in a dose-dependent manner across all tested lines. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 20.0 | Apoptosis induction |
| DU145 | 18.5 | Cell cycle arrest |
| U937 | 16.23 | Apoptosis induction |
Research Findings: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis revealed that modifications to the thiazolo-pyridine core could enhance or diminish biological activity. For example, substituents at specific positions on the thiazole ring were found to significantly affect the compound's potency against cancer cell lines and bacterial strains .
Safety and Toxicity
While TBTA shows promising biological activities, safety assessments are crucial for its potential therapeutic use. Toxicological studies indicate that TBTA is harmful if swallowed (H302) and may cause skin irritation (H315) . Therefore, careful consideration of dosage and administration routes will be necessary in future clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
